molecular formula C23H18N4O5S B2885940 3-(4-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251633-30-3

3-(4-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2885940
CAS No.: 1251633-30-3
M. Wt: 462.48
InChI Key: FEJIISBNVVYJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This core is substituted at position 3 with a 4-methoxyphenyl group and at position 1 with a methyl-linked 3-(2-methoxyphenyl)-1,2,4-oxadiazole moiety. While direct biological data for this compound are absent in the provided evidence, structurally related analogs exhibit antimicrobial properties, hinting at possible applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O5S/c1-30-15-9-7-14(8-10-15)27-22(28)20-17(11-12-33-20)26(23(27)29)13-19-24-21(25-32-19)16-5-3-4-6-18(16)31-2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJIISBNVVYJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under specific conditions.

    Introduction of the methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the oxadiazolyl group: This can be accomplished through a condensation reaction between a hydrazide and a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: It may have potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H

Biological Activity

The compound 3-(4-methoxyphenyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a novel synthetic derivative that combines multiple heterocyclic structures known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core fused with an oxadiazole moiety and methoxyphenyl substituents. The synthesis typically involves multi-step reactions starting from readily available precursors. Structural modifications have been shown to affect biological activity significantly.

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties . For instance:

  • In vitro studies have demonstrated that compounds with similar scaffolds can induce apoptosis in various cancer cell lines. A study highlighted the antiproliferative effects of halogenated thieno[3,2-d]pyrimidines against leukemia cells (L1210) and other cancer types .
  • Structure-activity relationship (SAR) studies suggest that specific substitutions at the C4 position of the thieno ring enhance cytotoxicity against cancer cells. Compounds with IC50 values ranging from 0.55 μM to 1.68 μM have been reported against multiple cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Thieno[3,2-d]pyrimidine derivatives have shown selective activity against various microbial strains. For example, certain derivatives exhibited antifungal activity against Cryptococcus neoformans .

Understanding the mechanisms through which these compounds exert their biological effects is crucial:

  • Induction of Apoptosis : The ability to induce apoptosis is a key feature of many anticancer agents. Studies indicate that compounds can activate apoptotic pathways independent of cell cycle arrest .
  • Kinase Inhibition : Some thieno[3,2-d]pyrimidines act as kinase inhibitors; however, specific derivatives may not show direct inhibition against common kinases but still exhibit antiproliferative effects through alternative mechanisms .

Case Studies

Several studies provide insights into the efficacy and safety profiles of these compounds:

  • Antiproliferative Activity : A study evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antiproliferative effects on various cancer cell lines including SU-DHL-6 and K562. The most promising compound demonstrated significant cytotoxicity with low toxicity towards normal cells .
  • Antimicrobial Efficacy : Research on related oxadiazole derivatives revealed strong antibacterial and antifungal activities, suggesting that structural modifications can enhance these properties .

Data Tables

Compound StructureIC50 (μM)Cell LineActivity Type
Thieno[3,2-d]Pyrimidine 10.55SU-DHL-6Antitumor
Thieno[3,2-d]Pyrimidine 20.95WSU-DLCL-2Antitumor
Thieno[3,2-d]Pyrimidine 31.68K562Antitumor
Thieno[3,2-d]Pyrimidine 4-Cryptococcus neoformansAntifungal

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs (Table 1). Key differences lie in the thienopyrimidine core substitution patterns, oxadiazole/oxazole substituents, and methoxy positioning.

Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(4-Methoxyphenyl); 1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl} Not reported Likely involves oxadiazole coupling
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-2,4-dione 5-Methyl; 3-phenyl; 6-(5-phenyl-1,3,4-oxadiazol-2-yl); 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} Antimicrobial Cyclocondensation with POCl₃
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 4-(3-Phenylpyrazolo[3,4-d]pyrimidin-1-yl) Not reported Vilsmeier–Haack reaction
2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 5-(4-Methylphenyl); 2-[(3,5-dimethyloxazol-4-yl)methylsulfanyl]; 3-prop-2-enyl Not reported Alkylation with benzyl chlorides

Key Observations :

Core Variations: The target compound’s thieno[3,2-d]pyrimidine-2,4-dione core differs from thieno[2,3-d]pyrimidine derivatives in ring fusion positions, which may influence electronic properties and binding interactions .

Substituent Effects :

  • The 1,2,4-oxadiazole group in the target compound is linked via a methyl group, whereas analogs in and feature oxadiazoles/oxazoles directly attached or via sulfanyl bridges. Methoxy groups at para (target) versus meta positions (e.g., ’s aryl groups) could modulate steric and electronic profiles .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels ’s methods, where oxadiazole-methyl groups are introduced via alkylation or cyclocondensation with POCl₃ . ’s use of Vilsmeier–Haack reagents for pyrazole fusion highlights alternative strategies for core functionalization .

Biological Activity: While the target compound’s bioactivity remains uncharacterized, ’s oxadiazole-containing analogs exhibit antimicrobial effects, suggesting that the oxadiazole moiety and thienopyrimidine core are critical for such activity .

Research Findings and Implications

  • Antimicrobial Potential: The oxadiazole-thienopyrimidine hybrid in shows activity against microbial pathogens, implying that the target compound’s analogous structure warrants bioactivity testing .
  • Synthetic Challenges : Introducing multiple methoxy and oxadiazole groups requires precise control to avoid side reactions, as seen in ’s use of Cs₂CO₃ for coupling .

Q & A

Q. What are the standard synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves multi-step pathways starting with functionalization of the thieno[3,2-d]pyrimidine core. Key steps include nucleophilic substitutions to introduce methoxyphenyl groups and oxadiazole moieties, followed by alkylation or coupling reactions . For example, oxadiazole rings are often synthesized via cyclization of thioamide precursors under reflux conditions. Purity is ensured using thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for final purification .

Q. What analytical techniques are used for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard for confirming molecular structure. X-ray crystallography may resolve stereochemistry, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like C=O and C-N in the oxadiazole and pyrimidine rings .

Q. What are the known biological targets or mechanisms of action?

Preliminary studies suggest interactions with kinase signaling pathways, particularly inhibition of tyrosine kinases involved in cell proliferation. The oxadiazole moiety may enhance binding affinity to ATP pockets, while methoxyphenyl groups influence solubility and membrane permeability .

Q. How is solubility and stability assessed in experimental settings?

Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents, with quantification via UV-Vis spectroscopy. Stability under physiological conditions (pH 7.4, 37°C) is evaluated using HPLC to track degradation over time .

Advanced Research Questions

Q. How can conflicting bioactivity data across assays be resolved?

Discrepancies may arise from assay-specific conditions (e.g., cell line variability, concentration ranges). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and compare with structurally analogous compounds. Computational docking studies can identify binding mode variations .

Q. What strategies optimize synthetic yields while minimizing side reactions?

Yield optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 0–5°C for sensitive alkylation steps), and catalysts like potassium carbonate to promote selective substitutions. Green chemistry principles, such as microwave-assisted synthesis, reduce reaction times and byproducts .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact pharmacological profiles?

Structure-activity relationship (SAR) studies systematically replace substituents to assess effects. For instance, ethoxy groups may enhance metabolic stability compared to methoxy groups due to reduced oxidative metabolism. Computational models (e.g., molecular dynamics) predict pharmacokinetic changes .

Q. What computational tools are used to predict binding affinity and pharmacokinetics?

Molecular docking (AutoDock, Glide) models interactions with target proteins, while QSAR (Quantitative Structure-Activity Relationship) algorithms correlate structural features with activity. ADMET predictors (e.g., SwissADME) evaluate absorption, distribution, and toxicity profiles .

Q. How is crystallinity assessed, and what are its implications for formulation?

X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) determine crystallinity. Amorphous forms may improve solubility but require stabilization (e.g., polymer-based matrices) to prevent recrystallization during storage .

Q. What methods validate target engagement in cellular models?

Techniques include CRISPR/Cas9 knockout of putative targets, Western blotting to monitor pathway inhibition (e.g., phosphorylated kinase levels), and fluorescence-based probes (e.g., FRET assays) for real-time binding analysis .

Methodological Notes

  • Contradiction Management : Cross-validate conflicting data using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) meticulously to ensure reproducibility .
  • Data Interpretation : Use statistical tools (e.g., ANOVA for dose-response curves) to distinguish signal from noise in bioactivity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.